2-Chloro-1-(1,4,5,6,7,8-hexahydroazonino[5,4-b]indol-3(2H)-yl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-(1,4,5,6,7,8-hexahydroazonino[5,4-b]indol-3(2H)-yl)butan-1-one is a complex organic compound that belongs to the class of alkyl halides. This compound is characterized by the presence of a chlorine atom attached to a butanone backbone, which is further connected to a hexahydroazoninoindole structure. The unique arrangement of these functional groups imparts distinct chemical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(1,4,5,6,7,8-hexahydroazonino[5,4-b]indol-3(2H)-yl)butan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Formation of the Hexahydroazonino Ring: The indole derivative undergoes cyclization with appropriate reagents to form the hexahydroazonino ring.
Chlorination: The final step involves the chlorination of the butanone moiety using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(1,4,5,6,7,8-hexahydroazonino[5,4-b]indol-3(2H)-yl)butan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to form alcohols.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide under mild conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted derivatives with different functional groups.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
2-Chloro-1-(1,4,5,6,7,8-hexahydroazonino[5,4-b]indol-3(2H)-yl)butan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(1,4,5,6,7,8-hexahydroazonino[5,4-b]indol-3(2H)-yl)butan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-2-(1,4,5,6,7,8-hexahydroazonino[5,4-b]indol-3(2H)-yl)ethanone
- 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone
- 1-Chloro-3-(1,4,5,6,7,8-hexahydroazonino[5,4-b]indol-3(2H)-yl)propan-1-one
Uniqueness
2-Chloro-1-(1,4,5,6,7,8-hexahydroazonino[5,4-b]indol-3(2H)-yl)butan-1-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of the hexahydroazoninoindole ring system, combined with the butanone moiety, makes it a versatile compound for various applications.
Properties
CAS No. |
73609-00-4 |
---|---|
Molecular Formula |
C18H23ClN2O |
Molecular Weight |
318.8 g/mol |
IUPAC Name |
2-chloro-1-(2,4,5,6,7,8-hexahydro-1H-azonino[5,4-b]indol-3-yl)butan-1-one |
InChI |
InChI=1S/C18H23ClN2O/c1-2-15(19)18(22)21-11-6-5-9-17-14(10-12-21)13-7-3-4-8-16(13)20-17/h3-4,7-8,15,20H,2,5-6,9-12H2,1H3 |
InChI Key |
SMAVYWLSBAVGPG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)N1CCCCC2=C(CC1)C3=CC=CC=C3N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.